![molecular formula C19H15N7O3S B3012345 2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 1903603-94-0](/img/structure/B3012345.png)
2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H15N7O3S and its molecular weight is 421.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been studied for theirantitubercular activity . These compounds are believed to interact with the Mycobacterium tuberculosis enoyl reductase enzyme , which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis.
Mode of Action
It is suggested that the compound’s potency may be due to the presence ofelectron-donating substituents like dimethylamino, hydroxy, and methoxy moieties . These groups might enhance the compound’s interaction with its target, leading to increased antitubercular activity.
Pharmacokinetics
The compound’sdrug-likeness score and molecular properties responsible for a good pharmacokinetic profile were calculated using computational tools . These properties can provide insights into the compound’s potential bioavailability and pharmacokinetic behavior.
Result of Action
Given its potential antitubercular activity, it is likely that the compound leads to theinhibition of Mycobacterium tuberculosis growth .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3S/c1-11-21-18(29-25-11)12-6-7-26-15(8-12)23-24-16(26)9-20-17(27)10-30-19-22-13-4-2-3-5-14(13)28-19/h2-8H,9-10H2,1H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHYTYLTLBVQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-phenyl-N-(propan-2-yl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3012263.png)
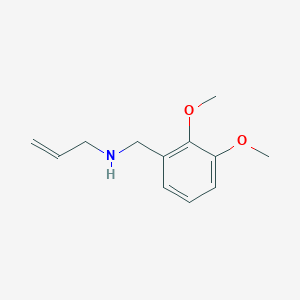
![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)
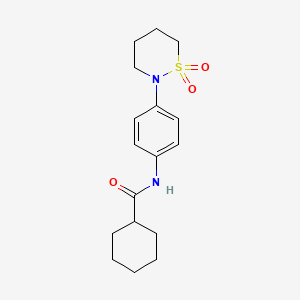
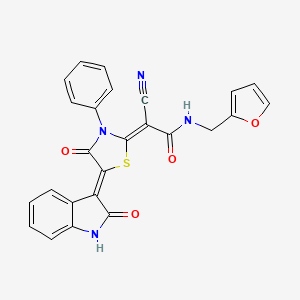
![N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide](/img/structure/B3012271.png)



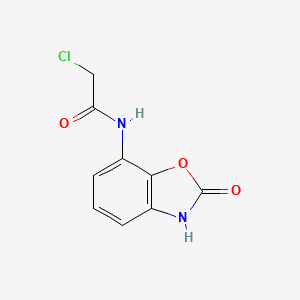
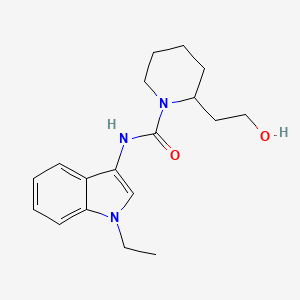
![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)
